molecular formula C29H46N2O3 B11465354 N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide

Cat. No.: B11465354
M. Wt: 470.7 g/mol
InChI Key: QFQYXQUIAMBNJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopentyl group, a cyclohexane ring, and a phenolic moiety with tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Phenolic Intermediate: The initial step involves the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid through the alkylation of 4-hydroxybenzoic acid with tert-butyl bromide, followed by a Friedel-Crafts acylation reaction.

    Amidation Reaction: The phenolic intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophiles (sulfonyl chlorides).

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings with enhanced stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic moiety can scavenge free radicals, thereby exhibiting antioxidant activity. The amide group can interact with specific enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is unique due to its combination of cyclopentyl and cyclohexane rings, which impart distinct structural and functional properties

Properties

Molecular Formula

C29H46N2O3

Molecular Weight

470.7 g/mol

IUPAC Name

N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H46N2O3/c1-27(2,3)22-18-20(19-23(25(22)33)28(4,5)6)14-15-24(32)31-29(16-10-7-11-17-29)26(34)30-21-12-8-9-13-21/h18-19,21,33H,7-17H2,1-6H3,(H,30,34)(H,31,32)

InChI Key

QFQYXQUIAMBNJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2(CCCCC2)C(=O)NC3CCCC3

Origin of Product

United States

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